molecular formula C22H18N2O5S B2935613 Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 921870-92-0

Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2935613
CAS No.: 921870-92-0
M. Wt: 422.46
InChI Key: JHAVYRSGQXRCLT-UHFFFAOYSA-N
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Description

Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzofuran moiety, a thiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions:

    Formation of the Benzofuran Moiety: The initial step often involves the synthesis of the 7-ethoxybenzofuran core. This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a carbamoylation reaction, typically involving isocyanates or carbamoyl chlorides.

    Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the thiazole ring, in particular, is known to enhance biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzofuran and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(benzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Lacks the ethoxy group, which may affect its solubility and biological activity.

    Ethyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Similar structure but with an ethyl ester, potentially altering its pharmacokinetic properties.

    Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate: Contains a methoxy group instead of an ethoxy group, which could influence its reactivity and interaction with biological targets.

Uniqueness

The presence of the ethoxy group in Methyl 4-((4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate enhances its lipophilicity, potentially improving its ability to cross cell membranes and increasing its bioavailability. This makes it a unique candidate for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-3-28-17-6-4-5-15-11-18(29-19(15)17)16-12-30-22(23-16)24-20(25)13-7-9-14(10-8-13)21(26)27-2/h4-12H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAVYRSGQXRCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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